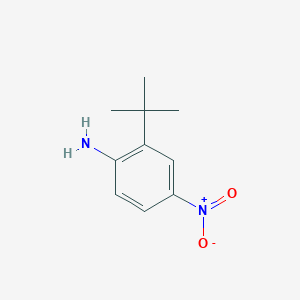

2-Tert-butyl-4-nitroaniline

Description

Significance of Arylnitroamines in Contemporary Organic Chemistry

Arylnitroamines, a class of organic compounds characterized by an amino group and a nitro group attached to an aromatic ring, are of fundamental importance in modern organic chemistry. scbt.com These compounds serve as versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. scbt.comacs.org The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic nucleus imparts unique reactivity, making them valuable substrates for various chemical transformations, including electrophilic aromatic substitution and nucleophilic additions. scbt.com

The utility of arylnitroamines extends across multiple domains. In the chemical industry, they are crucial for the production of dyes, pigments, and agrochemicals. scbt.com In materials science, they are utilized in the synthesis of polymers and other advanced materials. scbt.comacs.org Furthermore, their derivatives have found applications in medicinal chemistry as precursors for pharmaceuticals. fiveable.menih.gov The study of arylnitroamines also provides valuable insights into reaction mechanisms and kinetics, contributing to the development of new synthetic methodologies. scbt.com

Structural Peculiarities of 2-Tert-butyl-4-nitroaniline and its Isomers

This compound possesses a distinct molecular architecture that sets it apart from other substituted anilines. The key feature is the presence of a bulky tert-butyl group positioned ortho to the amino group. This steric hindrance significantly influences the molecule's conformation and reactivity. The tert-butyl group can affect the planarity of the molecule and influence the orientation of the nitro and amino groups relative to the benzene (B151609) ring. researchgate.net

The electronic properties of this compound are governed by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" electronic arrangement leads to significant intramolecular charge transfer, which can be studied using various spectroscopic techniques. researchgate.net

Isomers of tert-butyl-nitroaniline, such as 4-tert-butyl-2-nitroaniline (B188902), exhibit different physical and chemical properties due to the varied substitution patterns on the aromatic ring. ontosight.ainih.gov The position of the bulky tert-butyl group relative to the other functional groups can impact crystal packing, solubility, and reactivity in synthetic transformations. ontosight.aisolubilityofthings.com For instance, the steric hindrance around the amino group in this compound is more pronounced than in its 4-tert-butyl-2-nitroaniline isomer, which can lead to differences in their participation in hydrogen bonding and other intermolecular interactions. cdnsciencepub.com

Table 1: Comparison of this compound Isomers

| Property | This compound | 4-Tert-butyl-2-nitroaniline | 4-Tert-butyl-3-nitroaniline |

| CAS Number | 59255-98-0 nih.gov | 6310-19-6 nih.gov | 31951-12-9 |

| Molecular Formula | C₁₀H₁₄N₂O₂ nih.gov | C₁₀H₁₄N₂O₂ nih.gov | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol nih.gov | 194.23 g/mol nih.gov | 194.23 g/mol |

| Appearance | Data not readily available | Typically a solid at room temperature ontosight.ai | Data not readily available |

Overview of Current Research Trajectories Involving Substituted Nitroanilines

Substituted nitroanilines, including this compound, are at the forefront of various research endeavors. A significant area of investigation is their use as building blocks in the synthesis of novel heterocyclic compounds, which are of great interest in medicinal chemistry. researchgate.net For example, substituted nitroanilines can be used as starting materials for the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities. researchgate.net

In materials science, research is focused on the development of new materials with specific optical and electronic properties. The intramolecular charge transfer characteristics of substituted nitroanilines make them promising candidates for applications in nonlinear optics and as components of advanced polymers and dyes. acs.orgrsc.org The ability to tune the properties of these materials by modifying the substituents on the aniline (B41778) ring is a key area of exploration.

Another active research direction involves the study of the fundamental chemical reactivity of substituted nitroanilines. This includes investigating the mechanisms of various organic reactions, such as nucleophilic aromatic substitution and reduction of the nitro group. acs.orgyoutube.com Understanding these reactions in detail allows for the development of more efficient and selective synthetic methods for a wide range of valuable compounds. organic-chemistry.orgorganic-chemistry.org Research also explores the formation of co-crystals with other molecules to modify physical properties like solubility and stability. rsc.org

Structure

3D Structure

Properties

CAS No. |

59255-98-0 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23g/mol |

IUPAC Name |

2-tert-butyl-4-nitroaniline |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)8-6-7(12(13)14)4-5-9(8)11/h4-6H,11H2,1-3H3 |

InChI Key |

NLKJERRQFXNBFM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Tert Butyl 4 Nitroaniline

Electron Transfer Processes and Redox Chemistry of Nitroanilines

The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring makes nitroanilines, including 2-tert-butyl-4-nitroaniline, fascinating subjects for studying electron transfer and redox chemistry.

Electrochemical Behavior of Nitroanilines and Related Systems

The electrochemical behavior of nitroanilines is complex, influenced by the interplay of the amino and nitro groups, the substitution pattern, and the reaction medium. jetir.orgnih.govrsc.org Recent studies have utilized techniques like cyclic voltammetry and surface-enhanced Raman spectroscopy (SERS) to probe the redox processes of nitroaniline isomers. researchgate.net

In aqueous solutions, the electrochemical oxidation of p-nitroaniline on a platinum electrode has been shown to be an irreversible, one-electron transfer process. jetir.orgijraset.com The reaction is influenced by both diffusion and adsorption of the analyte on the electrode surface. jetir.org Kinetic parameters, such as the standard heterogeneous rate constant and the anodic electron transfer rate constant, have been determined, providing insights into the reaction's speed. jetir.orgijraset.com The electrochemical reduction of nitroanilines is also a key area of investigation. For instance, the reduction of o- and p-nitroanilines in acidic solutions can lead to the formation of the corresponding phenylenediamines, a process not observed in neutral solutions. researchgate.net

The solvent can significantly impact the reduction potentials of nitroanilines. rsc.org Studies in aprotic solvents have revealed that the reduction potentials are strongly dependent on the acceptor properties of the medium. rsc.org Intramolecular hydrogen bonding in ortho-derivatives and intermolecular hydrogen bonding with the solvent also play a role in modulating the electrochemical behavior. rsc.org

Recent advancements in attosecond spectroscopy have enabled the real-time observation of electron transfer dynamics in nitroaniline molecules following photoionization. imdea.orgphotonics.comcnr.it These studies have revealed that electron transfer from the electron-donating amino group is an ultrafast process, occurring in less than 10 femtoseconds, and is coupled with synchronous nuclear motion. imdea.orgphotonics.com This is followed by a relaxation process on a sub-30-femtosecond timescale. photonics.com

Table 1: Electrochemical Data for p-Nitroaniline Oxidation

| Parameter | Value | Reference |

|---|---|---|

| Number of Electrons Transferred (n) | 1 | jetir.orgijraset.com |

| Standard Heterogeneous Rate Constant (k⁰) | 1.761 × 10³ s⁻¹ | ijraset.com |

| Anodic Electron Transfer Rate Constant (kₒₓ) | 2.136 × 10³ s⁻¹ | ijraset.com |

| Electron Transfer Coefficient (α) | 1.271 | ijraset.com |

| Formal Potential (E⁰) | 1.171 V | ijraset.com |

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group is a fundamental transformation in organic chemistry, and its mechanism can vary depending on the reducing agent and reaction conditions. numberanalytics.commasterorganicchemistry.com Common methods include catalytic hydrogenation, chemical reduction with metals, and electrochemical reduction. numberanalytics.com

Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is a widely used method. numberanalytics.commasterorganicchemistry.com The mechanism generally involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen to the nitro group. numberanalytics.com The process is thought to proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, to ultimately yield the corresponding aniline (B41778). orientjchem.org

Chemical reduction can be achieved using various metals in acidic solutions, such as iron, tin, or zinc with HCl. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another common reducing agent. masterorganicchemistry.com The mechanism in these cases involves the transfer of electrons from the metal to the nitro group. numberanalytics.com The choice of reducing agent can influence the final product; for example, lithium aluminum hydride (LiAlH₄) can reduce aromatic nitro groups to azobenzenes. masterorganicchemistry.com

Electrochemical reduction offers a highly selective method that can be performed under mild conditions. numberanalytics.com The reaction typically occurs in a divided cell where the nitro compound is reduced at the cathode. numberanalytics.com The mechanism involves the direct transfer of electrons to the nitro group. numberanalytics.com

Aromatic Substitution Reactions on this compound Derivatives

The reactivity of the aromatic ring in this compound towards substitution is heavily influenced by the existing substituents. The bulky tert-butyl group provides significant steric hindrance, while the nitro group is a strong deactivating group and the amino group is a strong activating group.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Analogs

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups like the nitro group. semanticscholar.orgjuniperpublishers.com The presence of such groups facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex. juniperpublishers.com

In the context of halogenated analogs of this compound, the halogen atom can act as a leaving group. The general order of reactivity for the leaving group in SNAr reactions is F > Cl > Br > I. semanticscholar.orgtandfonline.com Studies on 5-halo-2-nitroanilines have shown that these compounds readily undergo SNAr reactions with various nucleophiles, including amines. semanticscholar.orgtandfonline.com The reaction yields are dependent on both the nature of the halogen and the nucleophile. semanticscholar.orgtandfonline.com

It is now understood that in addition to the classical SNAr pathway involving attack at the carbon bearing the leaving group, nucleophiles can also add to positions occupied by hydrogen atoms, forming σH adducts. juniperpublishers.commdpi.com This process, known as nucleophilic substitution of hydrogen (SNArH), can sometimes be faster than the traditional SNAr reaction. juniperpublishers.com

Electrophilic Aromatic Substitution: Influence of Steric and Electronic Effects from Tert-Butyl and Nitro Groups

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich aromatic ring. The substituents on the ring play a crucial role in determining the rate and regioselectivity of the reaction.

The tert-butyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. youtube.comlibretexts.org However, its large size creates significant steric hindrance, particularly at the positions ortho to it. youtube.commsu.edu The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org The amino group, conversely, is a strongly activating, ortho-, para-director.

In this compound, the directing effects of the substituents are in opposition. The strongly activating amino group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The deactivating nitro group directs to the meta position (position 6), and the activating tert-butyl group directs to its ortho and para positions (positions 3 and 5). The steric bulk of the tert-butyl group at position 2 will significantly hinder substitution at the adjacent position 3. youtube.com Therefore, electrophilic attack is most likely to occur at position 5, which is para to the activating amino group and ortho to the activating tert-butyl group, and is less sterically hindered than position 3.

Rearrangement Reactions of Aromatic Nitro Compounds Including Nitroanilines

Aromatic nitro compounds can undergo various rearrangement reactions, often under acidic conditions. One notable example is the von Richter rearrangement, where an aromatic nitro compound reacts with potassium cyanide to yield a carboxylic acid at a position adjacent to where the nitro group was located. wikipedia.orgslideshare.net This reaction proceeds via a cine substitution mechanism. wikipedia.org

Studies on the rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid have shown that they can rearrange to products derived from a 1,3-migration of the nitro group. rsc.org For some derivatives, the reaction rate is largely independent of the acidity of the medium. rsc.org The presence of methyl or t-butyl groups as additional substituents can have a relatively small effect on the reaction rate. rsc.org The proposed mechanism involves a rate-determining migration of the 2-nitro group following protonation of the aromatic ring. rsc.org

Furthermore, 1,3-dialkyl-2-nitrobenzenes have been observed to rearrange in trifluoromethanesulfonic acid to the corresponding 4-nitro derivatives. rsc.orgresearchgate.net The rate of this intramolecular reaction increases with the size of the alkyl groups. rsc.orgresearchgate.net

Acid-Catalyzed Rearrangements and Nitro Group Migration Pathways

Substituted 2-nitroanilines are known to undergo rearrangement in concentrated sulfuric acid at elevated temperatures, which appears to involve a 1,3-migration of the 2-nitro group. rsc.org For these rearrangements to occur, the presence of a third substituent on the aromatic ring is often a necessary condition. rsc.org The electronic nature of this third substituent appears to be less critical than its presence, as rearrangements have been observed with nitro, alkyl, and methoxy (B1213986) groups. rsc.org

In the case of 2,3-dinitroaniline, the rate of reaction is nearly independent of the acidity of the sulfuric acid in the range of 83-97%. rsc.org Theoretical studies on N-methyl-N-nitroanilines suggest that acid-catalyzed rearrangements proceed through the N-protonated species, which then forms a protonated N-methyl-O-nitroso-N-phenylhydroxylamine via a three-membered spirocyclic oxadiaziridine (B14753810) transition state. rsc.org This intermediate can then undergo homolytic dissociation to generate a radical pair complex, which subsequently recombines and aromatizes to yield the rearranged nitroaniline products. rsc.org

While direct studies on this compound are not extensively detailed in the provided results, the behavior of related compounds provides insight. For instance, research on the rearrangement of various substituted 2-nitroanilines has shown that the presence of a t-butyl group, similar to a methyl group, has only a minor effect on the reaction rate compared to 2,3-dinitroaniline. rsc.org This suggests that the bulky tert-butyl group does not significantly hinder the migration of the nitro group. The proposed mechanism involves protonation at the 2-position, followed by a rate-determining migration of the 2-nitro group. rsc.org

The rearrangement of aromatic compounds, in general, can be facilitated by the formation of an ipso arenium ion, where a proton attaches to the same carbon as the migrating substituent. beilstein-journals.org This intermediate is central to the understanding of such molecular reorganizations.

Stereoelectronic Factors Influencing Rearrangement Products and Kinetics

Stereoelectronic effects play a crucial role in directing the course and rate of chemical reactions. In the context of nitroaniline rearrangements, the interplay between the electronic properties of the substituents and the steric environment of the molecule is paramount.

The electronic nature of the nitro group as a strong electron-withdrawing group significantly influences the electron density distribution in the aniline ring. This electronic effect, coupled with the steric influence of the tert-butyl group, dictates the preferred sites of protonation and the stability of the resulting intermediates, thereby guiding the rearrangement pathways.

In related systems, such as the acid-catalyzed rearrangement of N,N'-diaryl hydrazines, the reaction mechanism has been shown to be an intramolecular process, proceeding via sigmatropic shifts. rsc.org The specific products formed, whether they be o-semidines, p-semidines, or diphenylines, are determined by the substitution pattern on the aryl rings. rsc.org

Radical Reaction Mechanisms in the Context of Nitroaniline Transformations

In the gas phase, the radical cations of N-alkyl-2-nitroanilines, generated through electron ionization, can undergo intramolecular oxidation of the alkyl chain by the ortho nitro group. nih.gov This highlights the potential for radical-mediated intramolecular redox reactions.

Furthermore, the thermal rearrangement of N-methyl-N-nitroanilines is proposed to proceed via a radical pair complex mechanism. rsc.org This involves the homolysis of the N-N bond to create a radical pair, which then recombines to form the final products. rsc.org Radical trapping experiments in related rearrangements, like that of N,N'-diaryl hydrazines, have provided evidence for the involvement of radical species in the formation of certain products. rsc.org

Photochemical Transformations and Photoreduction of Nitroanilines

The photochemical behavior of nitroanilines involves a variety of transformations, with photoreduction being a prominent reaction pathway. The photoreduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) can be achieved with high efficiency using photocatalysts under visible light irradiation. rsc.org For example, commercial cadmium sulfide (B99878) (CdS) has been shown to be a highly effective photocatalyst for this transformation, with experimental results indicating the involvement of photoexcited electrons and •CO2− radicals as the key reducing species. rsc.org

Another approach to the photoreduction of nitroaromatic compounds involves the use of hydrated electrons generated from other molecules. nih.gov For instance, indole, in the presence of montmorillonite (B579905) clay, can generate hydrated electrons under sunlight, which then reduce compounds like 1,3-dinitrobenzene (B52904) to 3-nitroaniline. nih.gov The clay mineral plays a crucial role by enhancing the generation of these hydrated electrons and providing a confined reaction environment. nih.gov

The initial steps in the photochemical reactions of ortho-nitroaniline, which can serve as a model for more complex molecules, include intramolecular hydrogen transfer from the amino to the nitro group. acs.org Upon ionization, the ortho-nitroaniline cation exhibits high stability, and its fragmentation can be induced by photons of sufficient energy. acs.org

The efficiency of photoreduction can be influenced by the choice of photocatalyst and the reaction conditions. For instance, Ni/ZnSn(OH)6 nanoparticles have been used for the photocatalytic reduction of 4-nitroaniline under visible light, where the nickel acts as a trapping site for photogenerated electrons, promoting the separation of electron-hole pairs. kau.edu.sa

Below is a table summarizing the photocatalytic reduction of 4-nitroaniline under different conditions:

| Photocatalyst | Light Source | Product | Efficiency/Selectivity | Reference |

| 0.3 wt% Ni/ZnSn(OH)6 | Visible Light | p-Phenylenediamine | 100% reduction after 60 min | kau.edu.sa |

| Commercial CdS | Visible Light (λ ≥ 420 nm) | p-Phenylenediamine | ~100% conversion, ~98% selectivity after 9 min | rsc.org |

| Indole/Montmorillonite | Sunlight | 3-Nitroaniline (from 1,3-dinitrobenzene) | - | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

Single-Crystal X-ray Diffraction Analysis of 2-Tert-butyl-4-nitroaniline and its Molecular Complexes

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the structural nuances of nitroaniline derivatives, revealing how bulky substituents like the tert-butyl group influence molecular geometry and crystal packing.

The presence of a bulky tert-butyl group ortho to the amino group in this compound introduces significant steric strain. This steric hindrance can influence the planarity of the molecule. In many aromatic amines, the amino group is slightly pyramidal, and the degree of this pyramidalization can be affected by ortho substituents mdpi.com. The tert-butyl group, due to its size, can cause a twisting of the amino group and the nitro group out of the plane of the benzene (B151609) ring mdpi.commdpi.com. This deviation from planarity is a direct consequence of steric repulsion between the tert-butyl group and the adjacent amino group.

Computational studies and experimental data on related ortho-substituted anilines suggest that such steric hindrance can inhibit the resonance between the amino group and the aromatic ring mdpi.com. This has electronic consequences, affecting the basicity and reactivity of the compound. While tautomerism is less common in simple anilines, the electronic push-pull system created by the electron-donating amino group and the electron-withdrawing nitro group can, in principle, favor different resonance structures or tautomeric forms under specific conditions, although the imino form is generally the predominant tautomer acs.org. The steric crowding in molecules like this compound can also influence the geometry around the nitrogen atom, potentially altering its hybridization from a pure sp² character mdpi.com.

A study on an oxidative substitution reaction of a related carbazole (B46965) derivative highlighted how bulky tert-butyl groups can create a sterically crowded environment, influencing reaction pathways primescholars.com. In the case of this compound, the steric interactions are a dominant factor in defining its ground-state conformation.

The crystal packing of nitroaniline derivatives is often governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions researchgate.netscispace.comjyu.fi. The amino group acts as a hydrogen bond donor, while the nitro group is an effective hydrogen bond acceptor.

In the crystalline state, this compound molecules are likely to form hydrogen bonds. However, the bulky tert-butyl group can sterically hinder the formation of extensive hydrogen-bonded networks that are observed in less substituted anilines mdpi.com. The presence of the tert-butyl group can disrupt the typical head-to-tail hydrogen bonding patterns often seen in p-nitroanilines, potentially leading to different packing motifs.

The concept of host-guest chemistry involves a host molecule with a cavity or binding site that can encapsulate a guest molecule through non-covalent interactions numberanalytics.com. Bulky substituents, such as the tert-butyl group, can play a crucial role in creating voids or channels within a crystal lattice. These voids can sometimes accommodate small solvent molecules or other guest species, leading to the formation of inclusion compounds primescholars.comresearchgate.netacs.org.

While there is no specific report on the host-guest chemistry of this compound itself, the principle is well-established in related systems. For instance, the presence of bulky groups can prevent efficient packing, leaving spaces in the crystal structure primescholars.com. Whether this compound forms inclusion complexes would depend on the crystallization conditions and the presence of suitable guest molecules. The study of such phenomena provides insights into the principles of molecular recognition and the design of crystalline materials with specific properties numberanalytics.comacs.orgrsc.org.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Crystalline States

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Reaction Monitoring

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Advanced NMR techniques provide even deeper insights into complex structures and dynamic processes.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei in a molecule nih.govnih.gov. However, for complex molecules, signal overlap can make unambiguous assignment difficult. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for complete structural elucidation weebly.comemerypharma.com.

¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying neighboring protons in the aromatic ring and on the substituent groups of this compound.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for connecting different fragments of the molecule. For example, it can show correlations between the protons of the tert-butyl group and the carbons of the aromatic ring.

These techniques, when used in combination, allow for the definitive assignment of all proton and carbon signals in the NMR spectrum of this compound and related complex structures emerypharma.comacs.org.

Table 1: Representative NMR Data for Nitroaniline Derivatives This table provides illustrative data based on known chemical shift ranges for similar compounds. Actual values for this compound may vary.

| Nucleus | Technique | Expected Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | ~1.3 (s, 9H, t-Bu), ~6.5-8.0 (m, 3H, Ar-H), ~4.5 (br s, 2H, NH₂) | Provides information on the number and type of protons and their local electronic environment. |

| ¹³C | 1D NMR | ~30-35 (t-Bu C), ~110-155 (Ar-C) | Indicates the number of non-equivalent carbon atoms. |

| ¹H-¹H | COSY | Cross-peaks between aromatic protons | Identifies protons that are spin-coupled to each other. emerypharma.com |

| ¹H-¹³C | HSQC | Correlations between Ar-H and Ar-C | Shows direct one-bond correlations between protons and carbons. |

| ¹H-¹³C | HMBC | Correlations from t-Bu protons to aromatic carbons | Reveals two and three-bond correlations, connecting molecular fragments. |

In situ NMR spectroscopy is a powerful method for monitoring chemical reactions as they occur in the NMR tube. This technique allows for the direct observation of reactants, intermediates, products, and byproducts over time, providing valuable information about reaction mechanisms and kinetics.

For reactions involving this compound, such as its synthesis or subsequent functionalization, in situ NMR could be employed to follow the progress of the reaction. For example, in the synthesis of aryl sulfides from anilines, in situ generation of diazonium ions from anilines using tert-butyl nitrite (B80452) has been studied thieme-connect.com. Spectroscopic methods, including NMR, were used to investigate the formation of the diazonium cation and any side reactions researchgate.net. Similarly, monitoring the nitrosation of anilines or other electrophilic substitution reactions on the aromatic ring of this compound could provide insights into the role of the bulky tert-butyl group in directing the reaction and influencing the stability of intermediates. These studies are crucial for optimizing reaction conditions and understanding the underlying chemical transformations thieme-connect.comrsc.org.

Multi-Dimensional NMR Techniques (e.g., 2D NMR) for Complex Structure Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a unique "molecular fingerprint" for this compound by probing the vibrational modes of its constituent functional groups. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the amine (N-H), nitro (NO₂), tert-butyl (C-H), and aromatic ring moieties.

The analysis of N-substituted anilines reveals characteristic frequencies for the amino group. cdnsciencepub.com In dilute solutions, anilines typically show symmetric and asymmetric N-H stretching vibrations. cdnsciencepub.com For this compound, these bands are expected in the region of 3300-3500 cm⁻¹. The positions of these bands are influenced by electronic effects and potential intramolecular hydrogen bonding between the ortho-amino group and the nitro group. cdnsciencepub.com

The nitro group (NO₂) gives rise to two of the most prominent bands in the spectrum. These are the asymmetric and symmetric stretching vibrations, which are consistently observed in nitroaromatic compounds. For similar substituted nitroanilines, these bands typically appear around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). The tert-butyl group is identified by its characteristic C-H stretching vibrations, typically found near 2960 cm⁻¹.

Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1400-1650 cm⁻¹ region. ijsrst.comresearchgate.net The C-N stretching vibration is typically observed in the 1250-1350 cm⁻¹ range. researchgate.net Both FT-IR and Raman spectra offer complementary information; the combination provides a robust method for structural confirmation and functional group identification. nih.govscholarsresearchlibrary.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | cdnsciencepub.com |

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (-NO₂) | Symmetric Stretch | ~1340 | |

| Tert-butyl (-C(CH₃)₃) | C-H Stretch | ~2960 | |

| Aromatic Ring | C=C Stretch | 1400 - 1650 | ijsrst.comresearchgate.net |

| Aromatic Ring | C-H Stretch | >3000 | ijsrst.com |

| Aryl Amine | C-N Stretch | 1250 - 1350 | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR, Fluorescence) of this compound and its Derivatives

The electronic properties of this compound are primarily investigated using UV-Vis spectroscopy. As a "push-pull" system, it contains an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) attached to a π-conjugated aromatic ring. This configuration facilitates an intramolecular charge transfer (ICT) upon electronic excitation. nih.govchemrxiv.org

The UV-Vis absorption spectrum of such nitroaniline derivatives is dominated by a strong ICT band. nih.govresearchgate.net This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the amino group and the phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the nitro group. ijsrst.comchemrxiv.org This HOMO→LUMO transition results in a significant absorption band at a relatively long wavelength (bathochromic shift). nih.gov For related compounds like N-butyl-4-nitroaniline, the optical band gap has been determined to be around 4.83 eV. researchgate.net The presence of strong donor and acceptor groups generally leads to a smaller HOMO-LUMO energy gap, which is a key factor in materials for optoelectronic applications. nih.govrsc.org

Fluorescence in nitroaromatic compounds is often weak or entirely absent. nih.gov The nitro group is a well-known fluorescence quencher, providing an efficient pathway for non-radiative decay of the excited state. However, studies on some p-nitroaniline derivatives have shown that fluorescence can be induced upon solvation in certain solvents. nih.gov

Table 2: Electronic Properties and Transitions of Push-Pull Nitroaromatic Systems

| Property | Description | Typical Observation | Source(s) |

| Primary Absorption | Intramolecular Charge Transfer (ICT) from amino to nitro group. | Strong band in the UV-Vis region. | nih.govresearchgate.net |

| Electronic Transition | Primarily HOMO → LUMO. | Red-shifted compared to parent aniline (B41778) or nitrobenzene. | ijsrst.comnih.gov |

| Optical Band Gap | Energy difference between HOMO and LUMO. | Relatively small due to the push-pull effect. A value of 4.83 eV is reported for the related N-butyl-4-nitroaniline. | researchgate.net |

| Fluorescence | Emission of light from excited state. | Generally quenched or non-existent due to the nitro group. nih.gov |

Solvatochromism describes the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. Push-pull molecules like this compound exhibit significant solvatochromism because their ground state and excited state have different dipole moments. The ICT excited state is highly polar, with a significant separation of charge.

In polar solvents, the solvent molecules orient themselves to stabilize this polar excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, which in turn reduces the energy required for the electronic transition. chemrxiv.org Consequently, the absorption maximum (λmax) shifts to a longer wavelength (a redshift or bathochromic shift) as the polarity of the solvent increases. chemrxiv.orgnih.gov This phenomenon is a powerful tool for probing solvent-solute interactions. rsc.org Studies on para-nitroaniline in various solvent mixtures, such as cyclohexane-triethylamine, clearly demonstrate this nonlinear solvatochromic shift and show that preferential solvation by the more polar solvent can occur even at low concentrations. nih.gov

Table 3: Solvatochromic Effect in Nitroaniline-type Compounds

| Solvent Property | Effect on Spectrum | Underlying Cause | Source(s) |

| Increasing Polarity | Redshift (Bathochromic Shift) in λmax. | Increased stabilization of the highly polar excited state relative to the ground state. | chemrxiv.orgnih.gov |

| Hydrogen Bond Donating | Can cause shifts by interacting with the nitro group. | Specific solute-solvent hydrogen bonding interactions. | nih.gov |

| Hydrogen Bond Accepting | Can cause shifts by interacting with the amino group protons. | Specific solute-solvent hydrogen bonding interactions. | nih.govnih.gov |

Determination of Electronic Transitions, Band Gap Energies, and Optical Properties

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound and for elucidating its structure through fragmentation analysis. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula. The calculated monoisotopic mass for C₁₀H₁₄N₂O₂ is 194.105527694 Da. nih.gov

Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, characteristic fragment ions. The resulting fragmentation pattern is reproducible and serves as a structural fingerprint. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group ([M-NO₂]⁺) or parts of it, such as the loss of an oxygen atom ([M-O]⁺) or nitric oxide ([M-NO]⁺). strath.ac.ukconicet.gov.ar

The presence of the tert-butyl group introduces another predictable fragmentation pathway. The cleavage of a methyl radical ([M-CH₃]⁺) is highly favorable due to the formation of a stable tertiary carbocation. This typically results in a prominent peak at an m/z value corresponding to the loss of 15 Da from the molecular ion. The fragmentation of protonated N-alkyl-2-nitroanilines has been shown to involve complex intramolecular oxygen transfer reactions from the nitro group to the alkyl chain, leading to unusual eliminations. nih.gov Analysis of these fragmentation patterns provides definitive structural evidence for the molecule. conicet.gov.ar

Table 4: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description | Source(s) |

| [M]⁺ | [C₁₀H₁₄N₂O₂]⁺ | 194.1055 | Molecular Ion | nih.gov |

| [M-CH₃]⁺ | [C₉H₁₁N₂O₂]⁺ | 179.0820 | Loss of a methyl radical from the tert-butyl group. | conicet.gov.ar |

| [M-NO₂]⁺ | [C₁₀H₁₄N]⁺ | 148.1126 | Loss of the nitro group. | strath.ac.uk |

Computational and Theoretical Studies on 2 Tert Butyl 4 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of a molecule from first principles.

Geometry Optimization and Conformational Analysis Using Density Functional Theory (DFT)

This step involves using DFT methods, a common and reliable quantum mechanical modeling approach, to find the most stable three-dimensional arrangement of atoms in the 2-tert-butyl-4-nitroaniline molecule. scispace.comresearchgate.net The process calculates the potential energy of the molecule for different atomic arrangements until the lowest energy conformation (the optimized geometry) is found. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, a key focus would be the orientation of the bulky tert-butyl group and the nitro group relative to the aniline (B41778) ring and each other, and how this steric hindrance affects the planarity of the molecule.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net For a nitroaniline derivative, the HOMO is typically located on the electron-donating amino group and the phenyl ring, while the LUMO is centered on the electron-withdrawing nitro group.

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the molecule. researchgate.net It would visually identify the electron-rich regions (potential sites for electrophilic attack), typically shown in red or yellow, and electron-poor regions (potential sites for nucleophilic attack), shown in blue. For this compound, negative potential would be expected around the oxygen atoms of the nitro group, while positive potential would be found near the amino group's hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Donor-Acceptor Interactions

NBO analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. researchgate.netmdpi.comacs.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This analysis quantifies the energy of these interactions, providing insight into hyperconjugation and the stability conferred by intramolecular charge transfer. researchgate.net For this compound, NBO analysis would be used to study the charge transfer from the amino group to the nitro group through the benzene (B151609) ring, a key feature of push-pull systems.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org An MD simulation for this compound would provide insights into its conformational flexibility, particularly the rotation of the tert-butyl group and the dynamics of the amino and nitro groups at different temperatures. This would help in understanding how the molecule behaves in different environments, such as in various solvents, and how it might interact with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict spectroscopic data, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). nanobioletters.comrsc.org These theoretical spectra can be compared with experimental results to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. For this compound, DFT calculations could predict the characteristic stretching frequencies for the N-H bonds in the amino group and the N-O bonds in the nitro group.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms and the calculation of activation energies. For this compound, this could involve studying its synthesis pathways, its role as a precursor in other reactions, or its degradation pathways.

While the principles of these computational studies are well-established, the specific data, findings, and corresponding tables for this compound are not available in the reviewed literature, precluding the generation of the requested detailed article.

Transition State Characterization and Reaction Coordinate Analysis

Understanding the chemical transformations of this compound involves identifying the transition states (TS) of its reactions. A transition state represents the highest energy point along a reaction pathway, and its characterization is crucial for understanding reaction kinetics.

Computational chemists use specific procedures to locate and verify transition state structures. These structures are identified as first-order saddle points on the potential energy surface, meaning they are an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. escholarship.org Verification involves a frequency calculation, where a genuine transition state must have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the forming or breaking of a bond). escholarship.org

Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. escholarship.org This analysis maps the reaction pathway from the transition state downhill to the connected reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest. escholarship.org For example, in studies of the gas-phase reactions of protonated N-alkyl-2-nitroanilines, DFT calculations were employed to explore the mechanisms of intramolecular oxygen transfer, successfully mapping the intermediates and transition states involved in the process. nih.gov

Table 1: Methodologies for Transition State and Reaction Pathway Analysis

| Technique | Purpose | Verification |

|---|---|---|

| Geometry Optimization | Locate stable structures (reactants, products, intermediates). | All vibrational frequencies are real. |

| Transition State Search | Locate the highest energy point on the reaction path. | Exactly one imaginary frequency. |

| Intrinsic Reaction Coordinate (IRC) | Map the full reaction pathway connecting reactants and products via the transition state. | Confirms the TS connects the desired minima. |

Energy Profiles of Chemical Transformations Involving this compound

A reaction's energy profile provides a quantitative look at its feasibility. By calculating the energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined. These profiles plot the potential energy against the reaction coordinate.

In a study on the dissociation of protonated N-propyl-2-nitroaniline, DFT calculations were used to construct a potential energy diagram. nih.gov This diagram detailed the relative enthalpies of various intermediates and transition states, allowing researchers to compare the favorability of competing reaction pathways, such as the elimination of propionic acid versus ethanol. nih.gov A similar approach for this compound could elucidate the mechanisms of its synthesis, degradation, or other chemical reactions, such as nitration or redox processes. rsc.org

Crystal Packing and Intermolecular Forces: Theoretical Modeling

The arrangement of molecules in a solid-state crystal lattice, known as crystal packing, is dictated by a complex interplay of intermolecular forces. Theoretical modeling is essential for understanding and predicting these arrangements, which in turn determine many of the material's bulk properties.

Computational Analysis of Hydrogen Bonding and π-π Stacking Interactions

For this compound, several types of intermolecular interactions are expected to be significant. The amino (-NH₂) group is a hydrogen bond donor, while the nitro (-NO₂) group is a strong hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O hydrogen bonds, which often play a dominant role in the crystal packing of nitroaniline derivatives. scispace.comacs.org Additionally, the tert-butyl group's hydrogen atoms can participate in weaker C-H···O interactions. scispace.com

The aromatic ring introduces the possibility of π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. helsinki.firsc.org These interactions are crucial for the stability of many aromatic crystal structures. helsinki.fi The large, sterically hindering tert-butyl group ortho to the amine can influence the geometry of these interactions, potentially favoring displaced-face or T-shaped arrangements over a direct face-to-face stacking. oup.com

Computational methods, particularly van der Waals-corrected DFT, can be used to calculate the dimerization energies and analyze the contribution of each type of interaction. scispace.comresearchgate.net Studies on related nitroaniline derivatives have shown that the interplay between hydrogen bonding and π-stacking is critical in defining the final crystal structure. scispace.comresearchgate.net

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.orgiucr.org The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the sum of all other molecules.

By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be visualized as colored patches. Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds. nih.gov

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. The percentage contribution of different types of atomic contacts to the total surface area can be precisely calculated. For related nitro-aromatic compounds, H···H, C···H, and O···H contacts are typically the most significant contributors. nih.goviucr.org

Table 2: Example Intermolecular Contact Contributions from Hirshfeld Analysis of a Related Nitroaniline Derivative

| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.2 |

| C···H | 30.7 |

| O···H | 24.9 |

| N···H | 2.0 |

| C···O | 1.8 |

(Data based on findings for (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol, a related system with nitro and substituted amine functionalities. nih.gov)

Nonlinear Optical (NLO) Properties: Quantum Chemical Prediction and Structure-Property Correlations

Molecules that exhibit a nonlinear optical (NLO) response are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO properties of organic molecules are strongly linked to their electronic structure. Compounds with electron-donating groups (like -NH₂) and electron-accepting groups (like -NO₂) connected by a π-conjugated system, known as "push-pull" systems, often exhibit significant NLO activity. researchgate.net

This compound fits this structural motif. Quantum chemical calculations, typically using DFT or time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of such molecules. jddtonline.inforesearchgate.netmdpi.com The key parameters calculated are the molecular polarizability (α) and, more importantly for second-order NLO effects, the first hyperpolarizability (β). researchgate.net

The magnitude of the hyperpolarizability (β) is directly related to the efficiency of second-harmonic generation (SHG), a process where two photons of a certain frequency are converted into one photon with double the frequency. springerprofessional.de Structure-property correlations establish how chemical modifications affect NLO response. For this compound, the key features are:

Push-Pull System : The amino group donates electron density through the benzene ring to the withdrawing nitro group, creating a large change in dipole moment upon electronic excitation, which is fundamental to the NLO response.

tert-Butyl Group : The bulky tert-butyl group can have two main effects. Electronically, it is a weak electron-donating group, which could slightly enhance the push-pull character. Sterically, it can prevent the molecule from packing in a centrosymmetric arrangement in the crystal, a prerequisite for observing bulk SHG activity. acs.org

Theoretical calculations can predict these properties, guiding the synthesis of new materials with optimized NLO performance. springerprofessional.de

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| p-Nitroaniline |

| N-butyl-4-nitroaniline |

| 4-tert-butyl-2-nitroaniline (B188902) |

| N-propyl-2-nitroaniline |

| (E)-4-methyl-2-{[(2-methyl-3-nitrophenyl)imino]methyl}phenol |

Role in Advanced Organic Synthesis and Material Science

2-Tert-butyl-4-nitroaniline as a Precursor in Complex Molecule Synthesis

The presence of an amino group, a nitro group, and a bulky tert-butyl group on the aromatic ring of this compound allows for its use as a starting material in the synthesis of a variety of complex organic molecules.

This compound can serve as a precursor for the synthesis of substituted quinolines, a class of nitrogen-containing heterocycles with a wide range of biological activities. acs.org The synthesis often involves multi-step sequences where the aniline (B41778) and nitro functionalities are chemically modified to construct the quinoline (B57606) core. For instance, a common strategy is the Skraup-Doebner-Miller reaction, which involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. mdpi.comiipseries.org In the context of this compound, this would lead to the formation of nitroquinolines bearing a tert-butyl substituent.

A representative synthetic approach might involve the reaction of 2-(tert-butyl)aniline with crotonaldehyde (B89634) in the presence of an acid catalyst to form the corresponding quinoline derivative. mdpi.com The nitro group in this compound can be reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic systems. rsc.org The tert-butyl group, being sterically demanding, can direct the regioselectivity of these cyclization reactions. nih.gov

Research has demonstrated the synthesis of 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines from the corresponding 4-alkoxy-6-methoxy-2-nitroanilines and acrolein via the Skraup synthesis. acs.org These nitroquinolines can be further converted to various functionalized 8-quinolinamines. acs.org

Table 1: Examples of Quinolines Synthesized from Anilines

| Starting Aniline | Reagent(s) | Product | Reference |

| 2-(tert-butyl)aniline | Crotonaldehyde, 6 M HCl | 8-(tert-butyl)-2-methylquinoline | mdpi.com |

| 4-Alkoxy-6-methoxy-2-nitroanilines | Acrolein, As₂O₅, o-phosphoric acid | 5-Alkoxy-6-methoxy-8-nitroquinolines | acs.org |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | iipseries.org |

Substituted nitroanilines are key components in the synthesis of azo dyes and pigments. wikipedia.org The general process involves two main steps: diazotization of the aromatic amine followed by coupling with a suitable coupling component. unb.caaithor.com In this process, the amino group of a substituted aniline is converted into a diazonium salt, which then acts as an electrophile in an aromatic substitution reaction with an electron-rich coupling partner, such as a phenol (B47542) or another aniline. aithor.comresearchgate.net

While direct examples of azo dyes synthesized from this compound are not extensively detailed in the provided results, the principles of azo dye chemistry are well-established for related nitroanilines. For example, 4-nitroaniline (B120555) is commonly diazotized and coupled with various aromatic compounds to produce a range of colors. unb.caresearchgate.net The presence of the tert-butyl group in the ortho position and the nitro group in the para position of this compound would influence the electronic properties and the color of the resulting azo dye. The bulky tert-butyl group could also impact the solubility and lightfastness of the dye.

The synthesis of azo pigments often involves the reaction of a diazonium salt of a 2-nitroaniline (B44862) with a 2,4-disubstituted phenol. google.com

Table 2: General Scheme for Azo Dye Synthesis

| Step | Description | General Reaction |

| 1. Diazotization | An aromatic amine is treated with a source of nitrous acid (e.g., NaNO₂ and HCl) to form a diazonium salt. | Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O |

| 2. Azo Coupling | The diazonium salt reacts with a coupling component (an activated aromatic ring, e.g., a phenol or aniline) to form the azo compound. | Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX |

The reduction of the nitro group in this compound provides a straightforward route to the corresponding functionalized phenylenediamine, specifically 4-tert-butyl-1,2-phenylenediamine. This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. acs.org Phenylenediamines are important building blocks for the synthesis of various heterocyclic compounds, including benzimidazoles and benzotriazoles. rsc.orgsci-hub.se

The synthesis of N-alkylated phenylenediamines often starts from N-alkyl nitroanilines. sci-hub.se For example, regioselective nitration of N-alkyl anilines using tert-butyl nitrite (B80452) can produce N-nitroso N-alkyl nitroanilines, which can then be converted to N-alkyl phenylenediamines. researchgate.netx-mol.com The reduction of p-nitroanilines to p-phenylenediamines can also be accomplished using hydrazine (B178648) in the presence of an aromatic quinoid or dihydroxy compound. google.com Photocatalytic methods using nanoparticles have also been developed for the conversion of 4-nitroaniline to p-phenylenediamine (B122844). kau.edu.saresearchgate.net

The resulting 4-tert-butyl-1,2-phenylenediamine, with its two adjacent amino groups and the bulky tert-butyl substituent, is a valuable intermediate for creating sterically hindered ligands for metal complexes or for synthesizing polymers with specific conformational properties.

Formation of Azo Dyes and Pigments from Substituted Nitroanilines

Applications in Specialty Chemicals and Advanced Materials

The distinct electronic and steric characteristics of this compound lend themselves to applications in the development of specialty chemicals and advanced materials with tailored properties.

Nitroaniline derivatives are known to possess interesting optical properties, making them candidates for use as chromophores in nonlinear optics and as components of photoinitiators. While specific data on this compound as a photoinitiator is limited in the provided search results, derivatives of 4-nitroaniline have been studied for their photoinitiation capabilities in polymerization reactions. researchgate.net The electronic structure of nitroanilines, characterized by an electron-donating amino group and an electron-withdrawing nitro group, gives rise to a significant charge-transfer character, which is a key feature for second-order nonlinear optical materials. The tert-butyl group in this compound could be used to fine-tune the solubility and crystal packing of such chromophores, which are critical factors for their performance in optoelectronic devices.

The tert-butyl group is well-known for exerting significant steric and electronic effects in aromatic systems. stackexchange.comepo.org Its bulkiness can influence the conformation of molecules and polymers by restricting rotation around single bonds. rsc.org This steric hindrance can be exploited to control the three-dimensional structure of polymers and other macromolecules.

In aromatic systems, the tert-butyl group is considered an ortho-para director in electrophilic aromatic substitution, although its activating effect is modest. stackexchange.com More importantly, its size can enforce specific conformations in substituted anilides and other aromatic derivatives, a phenomenon driven by stereoelectronic effects. rsc.org These effects arise from the interaction of electron orbitals and can dictate the preferred geometry of a molecule, which in turn influences its reactivity and physical properties. diva-portal.org

For instance, the presence of a tert-butyl group can influence the antioxidant properties of phenols by affecting the bond dissociation enthalpy of the phenolic O-H bond through stereoelectronic interactions. nsf.gov In polymers, incorporating monomers derived from this compound could introduce bulky side groups that affect chain packing, glass transition temperature, and mechanical properties. The interplay between the steric bulk of the tert-butyl group and the electronic effects of the amino and nitro groups can be a powerful tool for designing materials with specific properties.

Functionalization of Electrode Surfaces for Sensing and Electrochemistry

The functionalization of electrode surfaces is a critical step in the development of advanced electrochemical sensors and devices. Nitroanilines, including derivatives like this compound, serve as important precursors for surface modification, primarily through the generation of diazonium cations. This process allows for the covalent attachment of organic layers to electrode materials, altering their surface properties for specific applications.

The general method involves the in situ generation of diazonium cations from the corresponding nitroaniline. For instance, the reaction of 4-nitroaniline with tert-butyl nitrite in an aprotic solvent like acetonitrile (B52724), or with sodium nitrite in an acidic aqueous medium, produces 4-nitrophenyl diazonium cations. researchgate.netacs.orgresearchgate.netcapes.gov.br These highly reactive species can then be electrochemically reduced or can spontaneously react with the electrode surface, leading to the formation of a strongly bonded organic film. researchgate.netacs.org

This technique has been successfully applied to various electrode materials, including glassy carbon and copper. researchgate.netacs.orgrsc.org Spectroscopic studies have shown that the reaction of 4-nitroaniline with tert-butyl nitrite in acetonitrile to form the corresponding diazonium cation proceeds with slow kinetics. researchgate.net The resulting grafted layers can range from near-monolayers to thicker, multilayered coatings depending on the reaction conditions, such as the solvent and the method of diazonium ion generation. acs.orgresearchgate.net For example, spontaneous derivatization of a copper electrode in an aprotic medium resulted in a multilayered coating, whereas in an aqueous acid medium, a coating close to a monolayer was formed. acs.orgresearchgate.net

The properties of these grafted layers can be characterized using electrochemical techniques like cyclic voltammetry (CV) and by surface analysis methods such as X-ray photoelectron spectroscopy (XPS). researchgate.netacs.org The modification of electrode surfaces with nitrophenyl groups alters their electrochemical behavior and provides a platform for further functionalization, which is essential for creating selective and sensitive sensors. researchgate.netrsc.org While specific studies on this compound are not prevalent, the established methodologies for other nitroanilines provide a clear pathway for its use in similar electrode functionalization strategies. researchgate.netacs.orgresearchgate.net

Development of Chemical Sensing and Detection Methodologies for Nitroanilines

The widespread use of nitroanilines in various industries necessitates the development of sensitive and selective methods for their detection due to their potential toxicity. mdpi.comresearchgate.netosti.gov Research has focused on various analytical techniques, with electrochemical and fluorescence-based sensors showing significant promise for the detection of nitroaniline isomers. rsc.orgmdpi.comacs.orgacs.org

Electrochemical Sensors: Electrochemical detection offers advantages such as instrumental simplicity and the potential for creating portable, cost-effective detectors. acs.org The modification of working electrodes with nanomaterials is a common strategy to enhance sensitivity and selectivity.

A novel electrochemical sensor for the determination of 2-nitroaniline (2-NA) was developed using a glassy carbon electrode (GCE) modified with sphere-like cobalt stannate (Co₂SnO₄). rsc.org The modified electrode demonstrated strong electrocatalytic activity towards the reduction of 2-NA. rsc.org Under optimized conditions using differential pulse voltammetry (DPV), the sensor exhibited excellent performance. rsc.org

Similarly, sensors for p-nitroaniline (p-NA) have been fabricated using zinc oxide (ZnO) nanorods grown on fluorine-doped tin oxide (FTO) glass substrates. mdpi.comnih.gov These binder-free electrodes showed high sensitivity and a low detection limit for p-NA. nih.gov The sensing mechanism involves the electrocatalytic oxidation of p-nitroaniline on the surface of the modified electrode. mdpi.com

| Sensor Material | Analyte | Technique | Linear Range | Detection Limit (LOD) | Source |

| Co₂SnO₄/GCE | 2-Nitroaniline | DPV | 0.04 µM - 856.14 µM | 0.062 µM | rsc.org |

| ZnO Nanorods/FTO | p-Nitroaniline | CV | Not Specified | 0.5 µM | nih.gov |

| Sm₂O₃-doped ZnO | Nitroaniline | Electrochemical | Not Specified | 15.6 µM | mdpi.com |

Fluorescence-Based Sensors: Fluorescence spectroscopy is another powerful tool for detecting trace amounts of nitroaromatics. acs.org The mechanism often involves photo-induced electron transfer (PET) from an electron-rich fluorescent material to the electron-deficient nitroaniline, resulting in fluorescence quenching. researchgate.netresearchgate.net

Metal-organic frameworks (MOFs) have been employed as highly stable and sensitive fluorescent sensors. A cadmium-based MOF (Cd-TM) showed a rapid and ultrasensitive fluorescence response to p-nitroaniline with a very low detection limit. acs.org This material was also effective in detecting the structurally similar pesticide dicloran (2,6-dichloro-4-nitroaniline). acs.org

Pyrene-based luminogens, which are π-electron rich, have also been synthesized and used for the detection of nitroaromatics. researchgate.netosti.govresearchgate.net These materials exhibit a sensitive fluorescence quenching response towards nitroanilines, with one study reporting a limit of detection for p-NA as low as 8.58 x 10⁻⁹ M. researchgate.netresearchgate.net

Mixed metal tungstate (B81510) nanocomposites, such as Ni-doped ZnWO₄, have been explored for the fluorometric determination of p-NA. nih.gov The quenching effect of p-NA on the photoluminescence of the nanocomposite allows for its detection. nih.gov

| Sensor Material | Analyte | Technique | Linear Range | Detection Limit (LOD) | Source |

| Cd-TM MOF | p-Nitroaniline | Fluorescence | Not Specified | ~8 nM | acs.org |

| Pyrene-based Luminogen | p-Nitroaniline | Fluorescence | Not Specified | 8.58 x 10⁻⁹ M (8.58 nM) | researchgate.netresearchgate.net |

| ZnNiWO₄ Nanocomposite | p-Nitroaniline | Fluorometric | 25-1000 µM | 2.98 x 10⁻⁸ M (29.8 nM) | nih.gov |

These diverse methodologies highlight the ongoing efforts to create robust and efficient sensors for nitroanilines, addressing environmental and safety monitoring needs.

Environmental and Green Chemistry Perspectives in Academic Research

Biodegradation and Biotransformation Pathways of Related Nitroaromatic Amines (e.g., chlorinated nitroanilines)

Nitroaromatic amines, a class of compounds that includes 2-tert-butyl-4-nitroaniline, are recognized as environmental pollutants originating from various industrial activities. researchgate.netnih.gov Academic research has focused on identifying microorganisms and enzymatic pathways capable of degrading these compounds, thereby detoxifying contaminated environments. nih.govoup.com While specific studies on this compound are limited, extensive research on related compounds like p-nitroaniline and chlorinated nitroanilines provides significant insight into potential biotransformation routes.

Microbial degradation is a key process governing the persistence of anilines in water and soil. canada.ca Under anaerobic conditions, nitroaromatic compounds are often readily reduced to their corresponding aromatic amines, which are typically less toxic. oup.comomicsonline.org For instance, the bacterial strain Pseudomonas DL17, isolated from an alkaline lake, demonstrated the ability to completely biodegrade p-nitroaniline (500 mg/L) within 48 hours. researchgate.netnih.gov The biotransformation pathway involves several enzymes, including nitroreductase, and proceeds through intermediates such as p-phenylenediamine (B122844), acetanilide, and catechol, eventually leading to mineralization via ortho and meta cleavage pathways. nih.gov

Studies on chlorinated nitroanilines reveal more complex and varied degradation pathways depending on the microorganism. Research on the anaerobic degradation of 2-chloro-4-nitroaniline (B86195) by a co-culture of Geobacter sp. KT7 and Thauera aromatica KT9 identified two distinct parallel routes for its breakdown. sci-hub.se

Geobacter sp. KT7 first transforms the nitro group into an amino group, followed by a dechlorination step. sci-hub.se

Thauera aromatica KT9 , conversely, dechlorinates the compound first to produce 4-nitroaniline (B120555) before reducing the nitro group to form 1,4-diaminobenzene. sci-hub.se

These findings highlight that microbial consortia can achieve more effective degradation than individual strains. sci-hub.se The enzymes involved in these initial transformation steps, such as nitroreductases and dehalogenases, are critical for detoxifying these priority pollutants. eaht.org

Table 1: Microbial Biotransformation of Related Nitroaromatic Amines

| Microorganism(s) | Substrate | Key Transformation Steps | Metabolites Identified |

|---|---|---|---|

| Pseudomonas DL17 | p-Nitroaniline | Nitro group reduction, hydroxylation, ring cleavage nih.govnih.gov | p-phenylenediamine, Acetanilide, Acetaminophen, Catechol, Cis-cis muconic acid nih.gov |

| Geobacter sp. KT7 | 2-Chloro-4-nitroaniline | 1. Nitro group reduction 2. Dechlorination sci-hub.se | 4-amino-3-chloroaniline, Aniline (B41778) sci-hub.se | | Thauera aromatica KT9 | 2-Chloro-4-nitroaniline | 1. Dechlorination 2. Nitro group reduction sci-hub.se | 4-nitroaniline, 1,4-diaminobenzene sci-hub.se |

Development of Sustainable and Atom-Economical Synthetic Routes to this compound

The principles of green chemistry aim to design chemical processes that are efficient, minimize waste, and use less hazardous substances. For a compound like this compound, this involves developing synthetic routes with high atom economy—a measure of how much of the reactants' atoms are incorporated into the final product. Traditional synthesis might involve the nitration of 4-tert-butylaniline (B146146). ontosight.ai However, modern research focuses on cleaner and more selective methods.

One approach to greener synthesis is the use of novel reagents and catalysts under mild conditions. For instance, tert-butyl nitrite (B80452) has emerged as a versatile reagent for C-H bond nitration reactions, offering a metal-free and acid-free method for producing nitroanilines. rsc.org This approach has high functional group tolerance and can be performed under environmentally friendly conditions. rsc.org Another strategy involves palladium-catalyzed reactions, which can create substituted anilines with high efficiency and atom economy, though the use of precious metals can be a drawback. nih.govrsc.org

Solid-phase, solvent-free reactions represent a significant advancement in green synthesis. A "green" synthetic method has been reported for a related azo compound, 2-tert-Butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol, which is an intermediate in the production of UV absorbers. nih.gov This synthesis was achieved by grinding a mixture of 4-chloro-2-nitroaniline (B28928) and 2-tert-butyl-4-methylphenol (B42202) with sodium nitrite and potassium bisulfate at room temperature, completely avoiding the use of solvents and resulting in a 93% yield. nih.gov Such solvent-free methods are highly desirable as they reduce volatile organic compound emissions and simplify product purification. nih.gov

Developing heterogeneous catalysts that can be easily recovered and reused is another key area of green chemistry research. acs.org For the synthesis of N-arylamides, a related class of compounds, inexpensive and readily available H-Montmorillonite clay has been shown to be an excellent heterogeneous catalyst for the direct amidation of isopropenyl esters with arylamines. acs.org Applying similar principles—such as developing solid-phase or heterogeneously catalyzed nitration or amination reactions—could lead to more sustainable and atom-economical routes for the industrial production of this compound.

Table 2: Comparison of Synthetic Principles for Substituted Anilines

| Synthesis Principle | Reagents & Conditions | Advantages | Relevance to this compound |

|---|---|---|---|

| Conventional Nitration | Mixed acid (H₂SO₄/HNO₃) | Established, effective for simple aromatics | Standard route for introducing the nitro group onto the 4-tert-butylaniline precursor. |

| Atom-Economical Catalysis | Palladium complexes, CO, primary amines nih.gov | High selectivity, mild conditions, one-pot strategy nih.gov | Could be adapted for C-H functionalization or amination steps in alternative synthetic pathways. |

| Green Reagent Chemistry | tert-Butyl nitrite rsc.org | Metal-free, acid-free, high functional group tolerance rsc.org | A potential "green" nitrating agent for the 4-tert-butylaniline precursor, avoiding harsh acids. |

| Solid-Phase Synthesis | Grinding reactants in a mortar without solvent nih.gov | Solvent-free, high yield, simple workup, reduced waste nih.gov | Demonstrates a feasible green approach for reactions involving substituted anilines and phenols. |

Academic Studies on Environmental Fate and Transformation of Related Anilines

Understanding the environmental fate of anilines is crucial for assessing their ecological impact. When released into the environment, the distribution and persistence of anilines are governed by a combination of biotic and abiotic processes. canada.ca Academic studies on substituted anilines have provided a framework for predicting how compounds like this compound might behave.

The primary processes controlling the fate of anilines are microbial degradation, sorption to soil and sediment, and abiotic oxidation. canada.cadss.go.th The rate of microbial transformation is highly dependent on the specific substituents on the aniline ring. researchgate.net Research on a series of substituted anilines found that the rate of transformation generally decreased with the presence of electron-withdrawing groups and was correlated with steric parameters. researchgate.net

Abiotic transformation is also a significant factor. The oxidation of anilines can be catalyzed by minerals commonly found in soil, such as manganese dioxide (MnO₂). acs.org The kinetics of this oxidation are strongly dependent on pH and the presence of other organic and inorganic co-solutes, which can inhibit the reaction by blocking reactive surface sites on the mineral. acs.org Furthermore, anilines can undergo covalent binding with components of soil organic matter, such as humic substances. researchgate.net This process involves an initial reversible binding followed by a slower, irreversible reaction, leading to the formation of bound residues that are less bioavailable and less likely to be transported in the environment. dss.go.th

Table 3: Environmental Processes Affecting Related Anilines

| Process | Description | Influencing Factors | Environmental Compartment |

|---|---|---|---|

| Microbial Degradation | Transformation and mineralization by microorganisms. canada.ca | Compound structure, microbial population, nutrient availability, temperature. researchgate.netepa.gov | Water, Soil, Sediment |

| Abiotic Oxidation | Chemical oxidation catalyzed by soil minerals like MnO₂. acs.org | pH, presence of co-solutes (e.g., humic acids, metal ions). acs.org | Soil, Sediment |

| Sorption & Covalent Binding | Physical sorption and irreversible chemical binding to soil/sediment particles and organic matter. dss.go.th | Soil organic carbon content, pH, clay content. dss.go.th | Soil, Sediment |

| Photo-oxidation | Degradation initiated by sunlight. canada.ca | Light intensity (irradiance), presence of photosensitizers. researchgate.net | Surface Water |

Future Research Directions and Challenges

Development of Novel Synthetic Strategies for Regiocontrolled Functionalization of 2-Tert-butyl-4-nitroaniline

The functionalization of the this compound core presents a considerable challenge due to the inherent directing effects of the amino and nitro groups. The amino group typically directs electrophilic substitution to the ortho and para positions, but in this molecule, the para position is blocked by the nitro group and one ortho position is occupied by the bulky tert-butyl group. This leaves the remaining ortho and meta positions as potential sites for functionalization, a historically difficult task for anilines. tohoku.ac.jpbeilstein-journals.org

Future research must focus on developing novel synthetic methods to achieve precise regiocontrol. Promising strategies include:

Transition Metal-Catalyzed C-H Functionalization : While directing groups are often required for meta-functionalization of anilines, developing catalyst systems that can operate selectively on the this compound scaffold without a directing group is a key challenge. tohoku.ac.jp Techniques like iridium-catalyzed ortho-C–H borylation could be explored for functionalizing the position adjacent to the amino group, though reactivity may be attenuated by the existing ortho-substituent.

Catalytic Rearrangement Reactions : An innovative approach involves catalytic rearrangement reactions. For instance, methods using copper catalysts to promote the rearrangement of N-methoxyanilines could be adapted to introduce carbon nucleophiles at the meta position, offering a selective pathway that avoids overreaction. tohoku.ac.jp